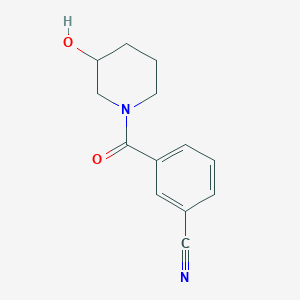
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
Overview
Description
1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol, commonly referred to as CMB, is a compound that has been studied extensively in the fields of synthetic organic chemistry and medicinal chemistry. CMB is a member of the benzodiazepine family, and is primarily used in the synthesis of pharmaceuticals and other bioactive compounds. CMB is a versatile compound, with a wide range of applications in the laboratory, including in the synthesis of polymers, drugs, and other compounds.
Scientific Research Applications
Antibacterial Applications
The compound exhibits potential as an antibacterial agent. Its structure, which includes the imidazole ring, is known to interfere with the synthesis of bacterial cell walls, leading to the inhibition of bacterial growth. This makes it a candidate for the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance .
Antimycobacterial Activity
In the fight against tuberculosis, compounds with an imidazole core have shown promise. “1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol” could be explored for its efficacy against mycobacteria, the causative agents of tuberculosis, given the reported success of similar structures in this field .
Anti-inflammatory Properties
Imidazole derivatives are known for their anti-inflammatory properties. This compound could be utilized in the development of anti-inflammatory medications, potentially offering a new mechanism of action to treat conditions like arthritis or inflammatory bowel disease .
Antitumor Potential
The structural similarity of this compound to other imidazole derivatives that have demonstrated antitumor activity suggests it may also possess such properties. Research could explore its effectiveness against various cancer cell lines, particularly in targeted therapies .
Antidiabetic Applications
Imidazole-containing compounds have been associated with antidiabetic effects. Investigating “1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol” in this context could lead to the development of novel treatments for diabetes, possibly by influencing insulin signaling pathways .
Anti-allergic Effects
Given the antihistaminic properties of some imidazole derivatives, this compound might be researched for its potential to mitigate allergic reactions. It could contribute to the creation of new antihistamines with fewer side effects or increased efficacy .
Antipyretic Usage
The compound’s potential to act as an antipyretic could be explored. Its ability to reduce fever could make it a valuable addition to the range of medications available for symptomatic treatment during infections .
Antiviral Research
Imidazole derivatives have shown antiviral activity, and this compound could be part of studies aiming to discover new antiviral drugs. Its application could be particularly relevant in the development of treatments for emerging viral infections .
properties
IUPAC Name |
1-(5-chloro-1-methylbenzimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBMZERUSIPFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1C)C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



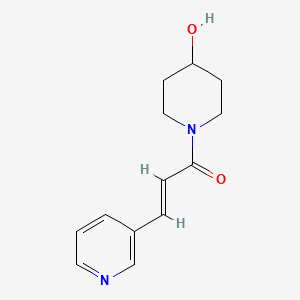
![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
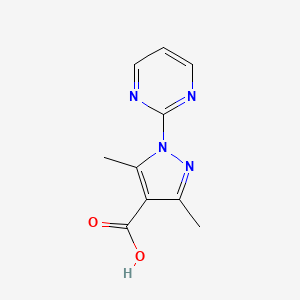



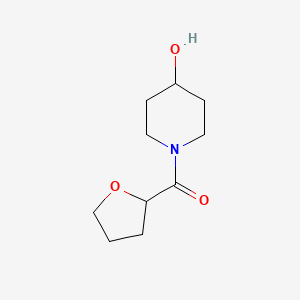


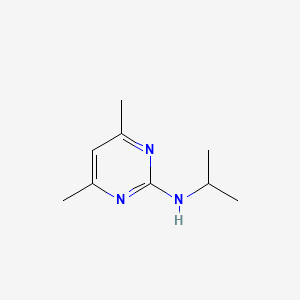

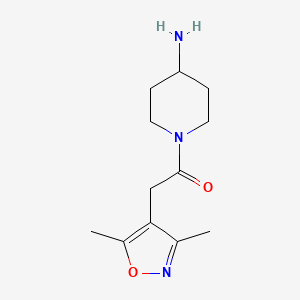
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
